molecular formula C10H12ClNO3 B8397078 Ethyl 4-amino-3-chloro-5-methoxybenzoate

Ethyl 4-amino-3-chloro-5-methoxybenzoate

Cat. No.: B8397078
M. Wt: 229.66 g/mol
InChI Key: DOPDILXOIGZJIR-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-chloro-5-methoxybenzoate (CAS 943826-92-4) is a benzoic acid ester derivative with the molecular formula C 10 H 12 ClNO 3 and a molecular weight of 229.663 g/mol . This compound serves as a versatile chemical intermediate and building block in organic synthesis and pharmaceutical research. This ester is a key precursor in the synthesis of various pharmacologically active molecules. Recent research has explored derivatives of 4-amino-3-chloro benzoate ester as promising epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors . Such inhibitors are of significant interest in anticancer research, as EGFR plays a critical role in cell proliferation and survival in certain cancer types. One study identified a hydrazine-1-carbothioamide derivative from this chemical class that demonstrated potent cytotoxic activity against several cancer cell lines (A549, HepG2, HCT-116) by targeting EGFR and inducing apoptosis through caspase-3 and caspase-8 activation . Related 4-amino-5-chloro-2-methoxybenzoic acid esters have also been investigated for their ability to act as 5-hydroxytryptamine-4 (5-HT 4 ) receptor agonists, which are associated with stimulating intestinal motility (prokinesia) . The structural features of this compound make it a valuable scaffold for developing new chemical entities for biological evaluation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Prior to handling, please consult the relevant safety data sheets.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

ethyl 4-amino-3-chloro-5-methoxybenzoate

InChI

InChI=1S/C10H12ClNO3/c1-3-15-10(13)6-4-7(11)9(12)8(5-6)14-2/h4-5H,3,12H2,1-2H3

InChI Key

DOPDILXOIGZJIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Cl)N)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Similarity Scores

Based on structural similarity metrics (e.g., Tanimoto coefficients), the following compounds are closely related to Ethyl 4-amino-3-chloro-5-methoxybenzoate :

Compound Name CAS Number Molecular Formula Similarity Score
4-Amino-5-chloro-2-methoxybenzoic acid 7206-70-4 C₈H₈ClNO₃ 0.88
Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate 139329-90-1 C₁₁H₁₂ClNO₄ 0.87
4-Amino-5-chloro-2-ethoxybenzoic acid 108282-38-8 C₉H₁₀ClNO₃ 0.86
Methyl 4-acetamido-5-chloro-2-hydroxybenzoate 24190-77-0 C₁₀H₁₀ClNO₄ 0.83

Structural and Functional Differences

(a) Substituent Position and Functional Groups
  • 4-Amino-5-chloro-2-methoxybenzoic acid: Differs in the absence of an ester group (carboxylic acid instead) and substituent positions (methoxy at 2-position, chlorine at 5-position) . This alters polarity and bioavailability.
  • 4-Amino-5-chloro-2-ethoxybenzoic acid: Replaces the methoxy group with a longer ethoxy (-OCH₂CH₃) chain, enhancing lipophilicity .
(b) Physicochemical Implications
  • Solubility : The ethyl ester in the target compound reduces water solubility compared to carboxylic acid derivatives (e.g., 7206-70-4) but improves lipid membrane permeability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-amino-3-chloro-5-methoxybenzoate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions using intermediates like 4-amino-5-chloro-2-methoxybenzoic acid. A common approach involves coupling the acid with glycine benzyl ester under mild basic conditions, followed by catalytic hydrogenation to remove protecting groups . Yield optimization requires careful control of reaction pH (e.g., 7.5–8.5 for coupling) and catalyst loading (e.g., 5–10% Pd/C for hydrogenation). Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) ensures minimal byproduct formation.

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%) .
  • NMR : 1^1H and 13^13C NMR in DMSO-d6 to confirm substituent positions (e.g., methoxy at δ 3.8 ppm, ethyl ester at δ 1.2–1.4 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected [M+H]+^+ at m/z ≈ 274.5) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves and fume hoods to avoid skin/eye contact and inhalation. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Store in amber vials at 2–8°C under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotamers). Strategies include:

  • Variable Temperature NMR : Conduct experiments at 25°C and 60°C to observe coalescence of split peaks, confirming conformational exchange .
  • X-ray Crystallography : Use SHELXL for structure refinement. Collect high-resolution data (≤1.0 Å) to resolve ambiguities in substituent orientation .

Q. What strategies are effective for synthesizing enantiomerically pure derivatives of this compound?

  • Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For example:

  • Chiral HPLC : Use a Chiralpak IA column with ethanol/heptane (80:20) to separate enantiomers .
  • Asymmetric Hydrogenation : Employ Ru-BINAP catalysts to reduce prochiral intermediates with >90% enantiomeric excess .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?

  • Methodological Answer : Stability studies using accelerated conditions (e.g., 40°C/75% RH for 4 weeks) reveal:

  • Acidic Conditions (pH <3) : Hydrolysis of the ethyl ester to 4-amino-3-chloro-5-methoxybenzoic acid.
  • Alkaline Conditions (pH >10) : Dechlorination and formation of quinone derivatives. Monitor via LC-MS and quantify degradation using calibration curves .

Q. What in silico and experimental approaches are suitable for evaluating its potential as a pharmacophore in drug design?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with target receptors (e.g., dopamine D2 or 5-HT3) to predict binding affinities. Focus on the chloro and methoxy groups for hydrophobic interactions .
  • Biological Assays : Radioligand binding assays (e.g., 3^3H-spiperone for D2 receptors) to measure IC50 values. Compare with reference antagonists like metoclopramide .

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